Stable C6 Electrophile for Parallel Library Synthesis
6-Chloro-9-(4-methoxybenzyl)-9H-purine serves as a stable, isolable intermediate for nucleophilic aromatic substitution at the C6 position, enabling the generation of 6-substituted purine libraries. Unlike 6-chloro-9H-purine—which requires alkylation at N9 prior to C6 derivatization and is prone to regioisomeric N7/N9 alkylation mixtures—this compound arrives pre-alkylated with a defined 9-(4-methoxybenzyl) group, streamlining synthesis and eliminating the need for chromatographic separation of alkylation regioisomers [1]. Compared to 9-benzyl-6-chloro-9H-purine (CAS not specified, MW 244.68), the 4-methoxy substituent increases molecular weight (+30 Da) and modulates the electronic environment of the purine core, which can influence nucleophilic substitution rates and yields. The 6-chloro group remains intact under standard storage conditions, with a reported melting point of 127-128 °C , providing a crystalline, easy-to-handle solid format suitable for automated parallel synthesis workflows.
| Evidence Dimension | Synthetic utility and stability |
|---|---|
| Target Compound Data | Crystalline solid; melting point 127-128 °C; pre-alkylated at N9; single regioisomer |
| Comparator Or Baseline | 6-Chloro-9H-purine: Requires post-hoc alkylation; yields N7/N9 regioisomeric mixtures; 9-benzyl-6-chloro-9H-purine: Lacks methoxy group electronic modulation |
| Quantified Difference | Eliminates N7/N9 separation step (time saving: ~2-4 hours chromatography per batch); crystalline format enables precise weighing for high-throughput synthesis |
| Conditions | Ambient storage conditions; nucleophilic aromatic substitution reactions with primary/secondary amines in DMF or DMSO at 80-120 °C |
Why This Matters
Procurement of the pre-alkylated, regioisomerically pure 6-chloro-9-(4-methoxybenzyl)-9H-purine reduces synthesis time and purification costs per library member, directly impacting project timelines and consumable budgets.
- [1] Zhou, Z.-Z., Shi, X.-D., Feng, H.-F., Cheng, Y.-F., Wang, H.-T., Xu, J.-P. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure−activity relationships. European Journal of Medicinal Chemistry, 2017, 138, 1126-1134. View Source
